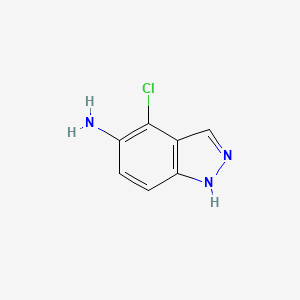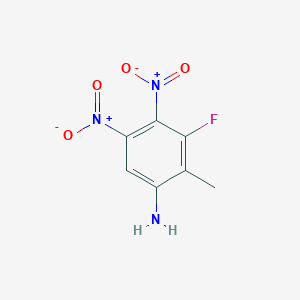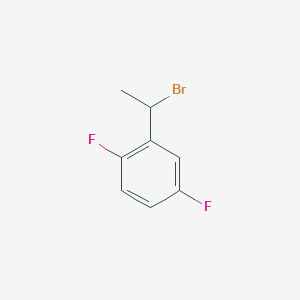
2-(1-Bromoethyl)-1,4-difluorobenzene
Overview
Description
“2-(1-Bromoethyl)-1,4-difluorobenzene” is likely an organic compound consisting of a benzene ring with fluorine atoms at the 1 and 4 positions and a bromoethyl group at the 2 position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring, which is a planar, cyclic molecule consisting of six carbon atoms with alternating single and double bonds. The bromoethyl group would be attached to one of these carbon atoms, and the fluorine atoms would be attached to the carbon atoms at the 1 and 4 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the fluorine atoms and the bromoethyl group on the benzene ring.Scientific Research Applications
Electrochemical Fluorination Studies
A study by Horio et al. (1996) investigated the electrochemical fluorination of aromatic compounds, including 1,4-difluorobenzene. They explored the formation mechanisms during the electrolysis of various halobenzenes, providing insights into the electrochemical properties of such compounds (Horio et al., 1996).
Vibrational Analysis in Substituted Benzenes
Reddy and Rao (1994) conducted a zero-order normal coordinate analysis for trisubstituted benzenes, including 1-bromo-3,4-difluorobenzene. Their work focused on in-plane and out-of-plane vibrations, offering detailed vibrational assignments for these molecules (Reddy & Rao, 1994).
Synthesis of Valuable Precursors
Diemer et al. (2011) reported methods to synthesize various dibromobenzenes, important precursors in organic transformations. They described synthesis sequences based on regioselective bromination and halogen/metal permutations, relevant for compounds like 2-(1-Bromoethyl)-1,4-difluorobenzene (Diemer, Leroux, & Colobert, 2011).
Fluorinated Chromophores
Renak et al. (1999) synthesized and studied a series of fluorinated distyrylbenzene derivatives to probe the effects of fluorine substitution on molecular properties and solid-state organization. This research is relevant for understanding the structural and electronic properties of fluorinated aromatic compounds (Renak et al., 1999).
Catalytic Substitution Reactions
Arisawa et al. (2008) explored rhodium-catalyzed substitution reactions of aryl fluorides with disulfides. Their study provides insights into the reactivity and potential applications of fluorinated benzenes in organic synthesis, including 1,4-difluorobenzene derivatives (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).
Mechanism of Action
Mode of Action
The mode of action of 2-(1-Bromoethyl)-1,4-difluorobenzene is likely to involve a nucleophilic substitution reaction . In the Williamson Ether Synthesis, an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . Being an SN2 reaction, best results are obtained with primary alkyl halides or methyl halides .
Biochemical Pathways
It’s plausible that the compound could participate in reactions involving the opening of an epoxide ring . Epoxide ring-opening reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and on the reaction conditions .
Pharmacokinetics
The compound’s molecular weight (22104 ) and structure suggest that it could be absorbed and distributed in the body. The presence of the bromine atom might also influence its metabolism and excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by the solvent and temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-bromoethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLZDHKWKANLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)
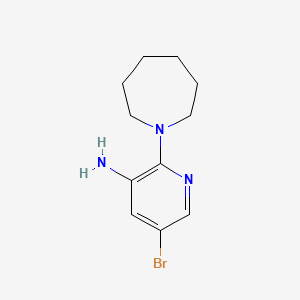
![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)
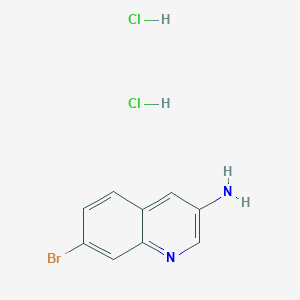
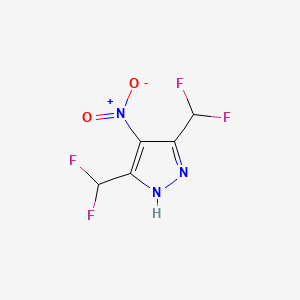
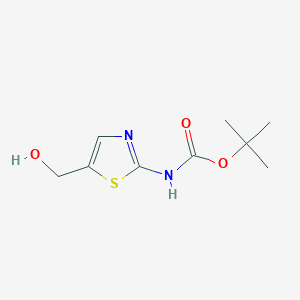
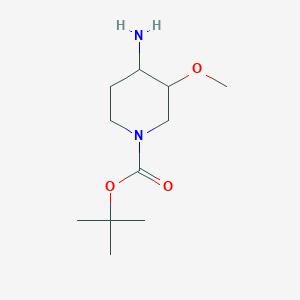


![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)
